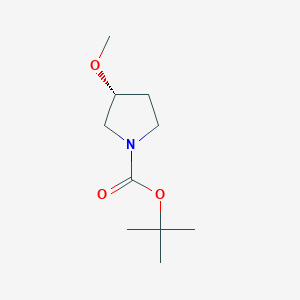

(R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate

概要

説明

(R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate, also known as (R)-t-BuMP, is a chiral organic compound that is used as a building block in organic synthesis. It is a versatile intermediate for the preparation of a variety of compounds and has been used in various applications, such as pharmaceuticals, agrochemicals, and materials science. Its wide range of uses makes it an important tool for chemists and researchers.

科学的研究の応用

Chiral Auxiliary and Building Block

(R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate serves as a chiral auxiliary and building block in organic synthesis. For example, it has been used in the synthesis of enantiomerically pure compounds such as 2-methyl-3-phenylpropanoic acid, showcasing its utility in achieving high enantiomeric ratios in chemical reactions. Additionally, it's been employed in dipeptide synthesis, where its effectiveness is highlighted in various transformations compared to other chiral auxiliaries (Studer, Hintermann, & Seebach, 1995).

Photooxidation Studies

The compound has been explored in dye-sensitized photooxidation studies, leading to the production of tert-butyl 3,5-dimethoxypyrrole-2-carboxylate and bipyrrolic oxidative coupling products. This research lays the groundwork for understanding the mechanisms behind the formation of such compounds, which is crucial for various synthetic applications (Wasserman, Power, & Petersen, 1996).

Key Intermediate in Biotin Synthesis

Another significant application is its role as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. This synthesis demonstrates the compound's contribution to the metabolic cycle's catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Dual Chemosensor Development

The compound has also found application in the development of dual chemosensors for detecting Zn2+ and Al3+ ions, indicating its potential in analytical chemistry and environmental monitoring. The unique property of exhibiting well-separated excitation and emission wavelengths makes it particularly useful for such applications (Roy et al., 2019).

Metabolite Analysis in Clinical Chemistry

In clinical chemistry, derivatives of (R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate have been employed for the capillary gas-chromatographic profiling of metabolites originating from the metabolism of tyrosine and tryptophan. This method is instrumental in diagnosing and monitoring patients with functional tumors and other metabolic disorders (Muskiet, Stratingh, Stob, & Wolthers, 1981).

特性

IUPAC Name |

tert-butyl (3R)-3-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIGLOKJPWGIJT-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(ethylamino)carbonyl]oxy}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2865942.png)

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole](/img/structure/B2865952.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2865956.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2865965.png)